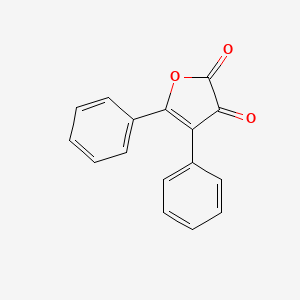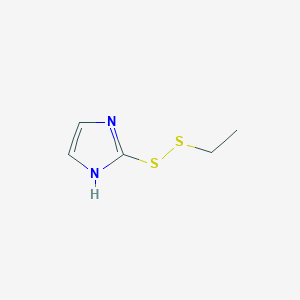
1,3-Dioxolan-2-one, 4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4-(phenylmethyl)- is an organic compound with the molecular formula C10H10O3 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and a reaction time of several hours. The catalyst used can be a base such as potassium carbonate or an acid such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- often involves the transesterification of ethylene carbonate with phenylmethyl alcohol. This method is preferred due to its high yield and efficiency. The reaction is carried out in a continuous flow reactor, with the reactants being fed into the reactor at a controlled rate. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolan-2-one, 4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or disrupting cellular processes. The phenylmethyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A simpler analog without the phenylmethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group instead of a phenylmethyl group.
4-(Phenoxymethyl)-1,3-dioxolan-2-one: Has a phenoxymethyl group instead of a phenylmethyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
161007-10-9 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-benzyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H10O3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
SLKZVILLZSIVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)



![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
